molecular formula C8H9N3O4 B127615 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- CAS No. 65141-47-1

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-

Cat. No. B127615
CAS RN: 65141-47-1
M. Wt: 211.17 g/mol
InChI Key: VZCYAIHIDPPQHC-UHFFFAOYSA-N
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Description

The compound "4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives, such as carboxamides, are of significant interest in the field of pharmaceuticals and crystal engineering due to their potential biological activities and their ability to form stable crystal structures through various intermolecular interactions .

Synthesis Analysis

The synthesis of pyridine carboxamide derivatives can be achieved through various methods. For instance, N-alkyl-4-chloro-2-pyridine carboxamides can be synthesized from amines and 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid by chlorination and esterification . Another example is the synthesis of substituted pyridines from a cascade [1 + 5] cycloaddition of isonitriles to N-formylmethyl-substituted enamides, followed by oxidative aromatization and acyl transfer reactions . These methods highlight the versatility of pyridine carboxamides in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives can be complex, with various substituents influencing the overall conformation and stability of the compound. For example, the crystal structure of a pincer-type compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand with two pendant alkylated 4-pyridyl arms and is stabilized by intermolecular N–H…O and C–H…O contacts . Similarly, the novel carboxamide-pyridine N-oxide synthon forms a triple helix architecture through N-H...O- hydrogen bonding and C-H...O interactions .

Chemical Reactions Analysis

Pyridine carboxamides can participate in various chemical reactions due to their reactive functional groups. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves chlorination, aminolysis, reduction, condensation, and reduction steps, showcasing the compound's reactivity and the complexity of its synthesis . The ability to undergo multiple reactions makes pyridine carboxamides suitable for the development of pharmaceuticals and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamides are influenced by their molecular structure. For example, the title compound in one study, containing a tetra-substituted pyrrolidine ring, exhibits specific conformational features due to the presence of various substituents, such as an N-bound 4-nitrophenyl)ethylcarboxylate group . These properties are crucial for understanding the behavior of these compounds in different environments and can affect their solubility, stability, and biological activity.

Scientific Research Applications

Catalysis and Polymerization

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, and its derivatives have been explored in catalysis. For example, pyridinecarboxamidato complexes of nickel have shown potential in ethylene polymerization, highlighting their relevance in catalytic processes and polymer synthesis (Lee, Bu, & Bazan, 2001).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been synthesized for various applications. For instance, derivatives like pyrido[2,3-d]pyrimidin-4-one have been developed as diuretic agents (Monge, Martínez-Merino, Simon, & Sanmartín, 1992). Additionally, other derivatives have been investigated for their potential antidepressant and nootropic properties (Thomas, Nanda, Kothapalli, & Hamane, 2016).

DNA Interaction Studies

Studies on DNA-binding properties of N-substituted pyridinecarboxamide have been conducted to understand their interaction with DNA. This research is crucial for developing drugs that target DNA or for understanding the molecular basis of drug-DNA interactions (Zheng Jufang, 2009).

Development of Novel Organic Crystals

In the field of organic chemistry, there has been research into developing new organic crystals using derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-. These crystals have applications in pharmaceutical synthesis and the production of organic materials (Wang, 2021).

Cancer Research

Compounds derived from 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been synthesized and evaluated for their cytotoxicity toward cancer cells. This research is significant in the development of new anticancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).

Nitric Oxide Release Studies

Some derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been investigated for their ability to release nitric oxide. This research has implications in pharmacology, especially in understanding the role of nitric oxide in various biological processes (Kita et al., 1995).

Synthesis of Novel Chemical Compounds

There have been numerous studies on the synthesis of new chemical compounds using 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- as a starting material or intermediate. These syntheses contribute to the advancement of organic chemistry and the development of new chemical entities for various applications (Yang et al., 2017).

Safety And Hazards

When animals receive a nitrooxy compound, a high portion of the spared hydrogen is eructated as gas, which partly offsets the energy savings of CH4 mitigation .

properties

IUPAC Name

2-(pyridine-4-carbonylamino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYAIHIDPPQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411802
Record name 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-

CAS RN

65141-47-1
Record name 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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